N-(2-chlorobenzyl)-1-(4-oxo-4H-thieno[3,2-d][1,3]thiazin-2-yl)piperidine-3-carboxamide
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Overview
Description
N-(2-chlorobenzyl)-1-(4-oxo-4H-thieno[3,2-d][1,3]thiazin-2-yl)piperidine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a thieno[3,2-d][1,3]thiazine core, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-1-(4-oxo-4H-thieno[3,2-d][1,3]thiazin-2-yl)piperidine-3-carboxamide typically involves multiple steps:
Formation of the Thieno[3,2-d][1,3]thiazine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Piperidine Moiety: The piperidine ring is introduced via nucleophilic substitution reactions.
Attachment of the 2-Chlorobenzyl Group: This step involves the reaction of the intermediate with 2-chlorobenzyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-1-(4-oxo-4H-thieno[3,2-d][1,3]thiazin-2-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the piperidine and benzyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution and various electrophiles for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
N-(2-chlorobenzyl)-1-(4-oxo-4H-thieno[3,2-d][1,3]thiazin-2-yl)piperidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-1-(4-oxo-4H-thieno[3,2-d][1,3]thiazin-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d][1,3]thiazine Derivatives: Compounds with similar core structures but different substituents.
Piperidine Derivatives: Compounds featuring the piperidine ring with various functional groups.
Benzyl Derivatives: Compounds containing the benzyl group with different substituents.
Uniqueness
N-(2-chlorobenzyl)-1-(4-oxo-4H-thieno[3,2-d][1,3]thiazin-2-yl)piperidine-3-carboxamide is unique due to its specific combination of functional groups and heterocyclic structure
Properties
Molecular Formula |
C19H18ClN3O2S2 |
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Molecular Weight |
420.0 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-(4-oxothieno[3,2-d][1,3]thiazin-2-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C19H18ClN3O2S2/c20-14-6-2-1-4-12(14)10-21-17(24)13-5-3-8-23(11-13)19-22-15-7-9-26-16(15)18(25)27-19/h1-2,4,6-7,9,13H,3,5,8,10-11H2,(H,21,24) |
InChI Key |
ZXIBQKXTTRUFAT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=C(C(=O)S2)SC=C3)C(=O)NCC4=CC=CC=C4Cl |
Origin of Product |
United States |
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